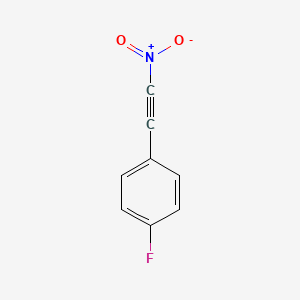
Cyclopentane-1,2-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane-1,2-dicarbonyl dichloride is an organic compound characterized by a cyclopentane ring with two carbonyl chloride groups attached at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclopentane-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out under reflux conditions, where the cyclopentane-1,2-dicarboxylic acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of by-products such as sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclopentane-1,2-dicarboxylic acid and the chlorinating agent into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: Cyclopentane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to cyclopentane-1,2-dimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentane-1,2-dicarboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia (NH₃), ethanol (C₂H₅OH), or hydrogen sulfide (H₂S) under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous base under ambient conditions.
Major Products:
Substitution: Amides, esters, thioesters.
Reduction: Cyclopentane-1,2-dimethanol.
Hydrolysis: Cyclopentane-1,2-dicarboxylic acid.
科学研究应用
Cyclopentane-1,2-dicarbonyl dichloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of cyclopentane-1,2-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Cyclopentane-1,2-dicarbonyl dichloride can be compared with other similar compounds such as:
Cyclopentane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.
Cyclopentane-1,2-dimethanol: A reduction product of this compound.
Cyclopentane-1,2-dicarboximide: Another derivative of cyclopentane-1,2-dicarboxylic acid with different functional groups.
Uniqueness: this compound is unique due to its dual carbonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in both research and industrial applications.
属性
CAS 编号 |
501666-10-0 |
|---|---|
分子式 |
C7H8Cl2O2 |
分子量 |
195.04 g/mol |
IUPAC 名称 |
cyclopentane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C7H8Cl2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2 |
InChI 键 |
RWRQCVAIGFYBHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


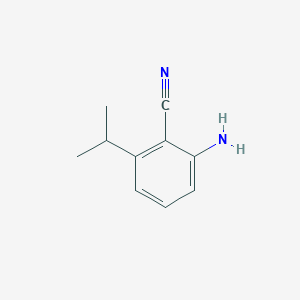


![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
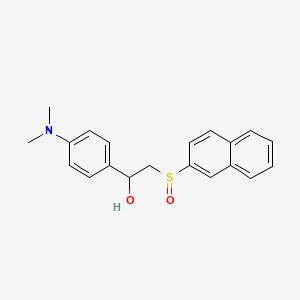
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)

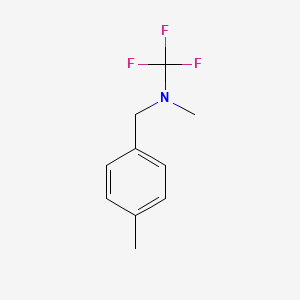

![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
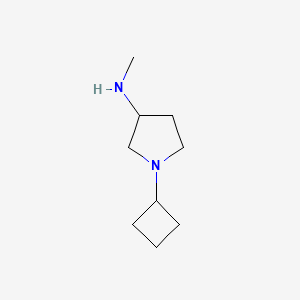
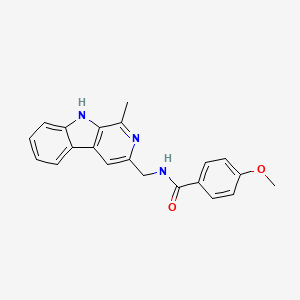
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
